(4-amino-3,5-dimethylpyridin-2-yl)methanol
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Overview
Description
(4-amino-3,5-dimethylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of pyridine, characterized by the presence of amino and hydroxyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,5-dimethylpyridin-2-yl)methanol typically involves the reaction of 4-amino-3,5-dimethylpyridine with formaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield. The product is then purified using standard techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-amino-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 4-amino-3,5-dimethylpyridine-2-ylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-amino-3,5-dimethylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-amino-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-dimethylpyridine: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2-pyridinemethanol: Lacks the amino and methyl groups, resulting in different chemical and biological properties.
4-dimethylaminopyridine: Contains a dimethylamino group instead of an amino group, leading to different reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1511938-13-8 |
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Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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